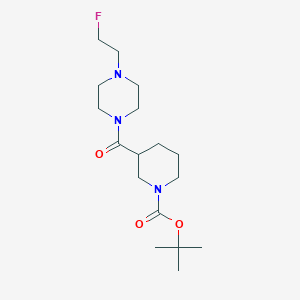
Tert-butyl 3-(4-(2-fluoroethyl)piperazine-1-carbonyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains a piperidine and a piperazine ring, both of which are common structures in medicinal chemistry. The piperidine ring is carbonylated and connected to a tert-butyl ester group, while the piperazine ring is substituted with a fluoroethyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the piperidine and piperazine rings, along with the attached functional groups. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carbonyl, fluoroethyl, and tert-butyl ester groups would likely make the compound somewhat polar .Mécanisme D'action
The mechanism of action of tert-butyl 3-(4-(2-fluoroethyl)piperazine-1-carbonyl)piperidine-1-carboxylate is not fully understood. However, it is believed to act as a GPCR modulator by binding to the receptor and altering its conformation. This, in turn, affects downstream signaling pathways and leads to various cellular responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, it has been found to modulate the activity of various GPCRs, including dopamine receptors, serotonin receptors, and adenosine receptors.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl 3-(4-(2-fluoroethyl)piperazine-1-carbonyl)piperidine-1-carboxylate has several advantages for use in lab experiments. It has a high yield and purity, making it suitable for use in biochemical and pharmacological assays. Additionally, it has a wide range of potential applications, making it a versatile tool for scientific research. However, its limitations include its relatively high cost and the need for specialized equipment and expertise for its synthesis and handling.
Orientations Futures
There are several potential future directions for the study of tert-butyl 3-(4-(2-fluoroethyl)piperazine-1-carbonyl)piperidine-1-carboxylate. One area of interest is its potential as a therapeutic agent for the treatment of various diseases. Further studies are needed to elucidate its mechanism of action and to optimize its pharmacological properties. Additionally, it may be useful in the study of GPCRs and their downstream signaling pathways, which could lead to the development of new drugs for a variety of conditions. Finally, its potential as a tool in chemical biology and drug discovery should be explored further.
Conclusion:
This compound is a chemical compound that has a wide range of potential applications in scientific research. Its synthesis method is well-established, and it has been extensively studied for its potential as a therapeutic agent and as a tool in the study of GPCRs. Further research is needed to fully understand its mechanism of action and to optimize its pharmacological properties. Overall, this compound has significant potential for use in scientific research and drug discovery.
Méthodes De Synthèse
The synthesis of tert-butyl 3-(4-(2-fluoroethyl)piperazine-1-carbonyl)piperidine-1-carboxylate involves a multistep process. The starting material is piperidine, which undergoes N-alkylation with tert-butyl 3-bromopropionate. This intermediate is then reacted with 4-(2-fluoroethyl)piperazine-1-carbonyl chloride to obtain the final product. The yield of this synthesis method is high, and the purity of the product can be achieved through column chromatography.
Applications De Recherche Scientifique
Tert-butyl 3-(4-(2-fluoroethyl)piperazine-1-carbonyl)piperidine-1-carboxylate has a wide range of applications in scientific research. It has been extensively studied for its potential as a therapeutic agent in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In addition, it has been used as a tool in the study of G protein-coupled receptors (GPCRs) and their downstream signaling pathways.
Propriétés
IUPAC Name |
tert-butyl 3-[4-(2-fluoroethyl)piperazine-1-carbonyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30FN3O3/c1-17(2,3)24-16(23)21-7-4-5-14(13-21)15(22)20-11-9-19(8-6-18)10-12-20/h14H,4-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDQTKOXHABBJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)N2CCN(CC2)CCF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

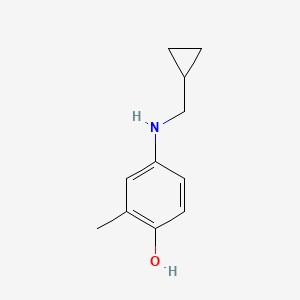
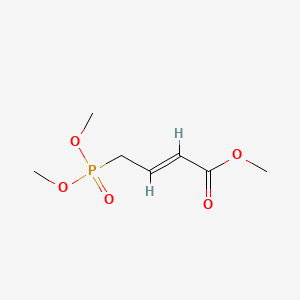
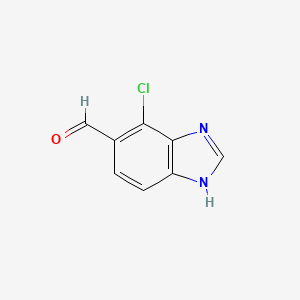
![N-(2-chlorophenyl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2620161.png)
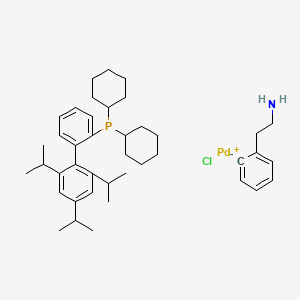
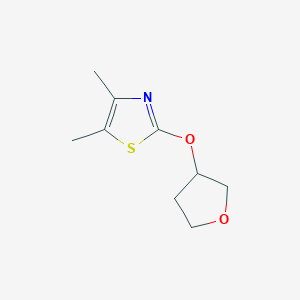
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride](/img/structure/B2620164.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2620166.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2620167.png)
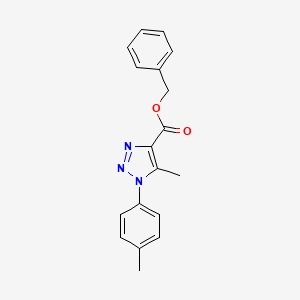
![2-(4-methylthiophene-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2620171.png)
![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2620172.png)
